2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron
描述
属性
Key on ui mechanism of action |
Gadobenate dimeglumine is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The large magnetic moment produced by the paramagnetic agent results in a large local magnetic field, which can enhance the relaxation rates of water protons in its vicinity leading to an increase of signal intensity (brightness) of tissue. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobenate dimeglumine decreases the T1 and T2 relaxation time in target tissues. At recommended doses, the effect is observed with the greatest sensitivity in the T1-weighted sequences. |
|---|---|
CAS 编号 |
113662-23-0 |
分子式 |
C22H27GdN3O11- |
分子量 |
666.7 g/mol |
IUPAC 名称 |
2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron |
InChI |
InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-4 |
InChI 键 |
MXZROTBGJUUXID-UHFFFAOYSA-J |
手性 SMILES |
[H+].[H+].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
规范 SMILES |
[H+].C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
颜色/形态 |
Hygroscopic powder |
密度 |
1.22 g/mL at 20 °C pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ |
熔点 |
124 °C |
相关CAS编号 |
127000-20-8 (dimeglumine) |
溶解度 |
Freely soluble in water Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform |
产品来源 |
United States |
准备方法
Chelation of Gadolinium Oxide with Polyaminocarboxylic Acids
The foundational method for synthesizing gadobenate acid involves reacting gadolinium sesquioxide () with a polyaminocarboxylic acid ligand, such as benzyloxypropionic tetraacetic acid (BOPTA). In a representative industrial process, gadolinium oxide and BOPTA are combined in a molar ratio of 1:2 in purified water. The mixture is heated to 90–100°C under reflux for 6–10 hours, forming a gadolinium-BOPTA complex. This step ensures complete chelation, with reaction progress monitored via pH stabilization and visual clarification of the solution.
Key parameters include:
Meglumine Salt Formation
Following chelation, the gadolinium-BOPTA complex is reacted with meglumine (1-deoxy-1-(methylamino)-D-glucitol) to form the water-soluble gadobenate dimeglumine salt. The meglumine solution is added at room temperature in a 1:1 molar ratio relative to BOPTA, with stirring for 2–3 hours. This step neutralizes the acidic groups of BOPTA, enhancing solubility and biocompatibility.
Sonochemical Synthesis: Accelerating Reaction Kinetics
Ultrasound-Assisted Chelation
Recent advances employ ultrasonic irradiation to reduce reaction times. In a sonochemical approach, gadolinium oxide and BOPTA are dispersed in water and subjected to ultrasound (20–40 kHz) for 30 minutes, achieving yields of 84–98%. The cavitation effect enhances mass transfer and disrupts aggregation, accelerating gadolinium-ligand coordination.
Advantages over thermal methods :
Salt Formation Under Sonication
Meglumine is introduced during sonication, enabling simultaneous chelation and salt formation. This one-pot method reduces intermediate purification steps, yielding gadobenate dimeglumine directly with 89–96% purity.
Novel Industrial Methods for Enhanced Purity and Scalability
Resin Column Purification
Post-chelated solutions are filtered through activated macroporous resin columns (e.g., HP-20) to adsorb organic impurities. A 220 kg feed solution processed through HP-20 resin achieves 99.5% purity after elution with purified water. This step removes residual ligands, unreacted meglumine, and byproducts like lactams.
Crystallization Optimization
The purified solution is concentrated to 45–55% mass and crystallized by dropwise addition into anhydrous ethanol (1:5–6 weight ratio). Ethanol induces supersaturation, yielding high-purity crystals (99.9%) after 60 minutes of aging. Vacuum drying at 60°C for 12–16 hours produces a free-flowing powder suitable for pharmaceutical formulation.
Table 1: Comparative Analysis of Gadobenate Acid Synthesis Methods
| Method | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Conventional Thermal | 6–10 hours | 90–100 | 85–90 | 99.5 | High |
| Sonochemical | 30 minutes | 25–35 | 89–98 | 98.5 | Moderate |
| Industrial (Resin) | 12–16 hours | 60–65 | 95–99 | 99.9 | High |
Addressing Synthetic Challenges: Byproduct Formation and Environmental Impact
化学反应分析
Types of Reactions: Gadobenate dimeglumine primarily undergoes complexation reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable chelate structure .
Common Reagents and Conditions: The synthesis of gadobenate dimeglumine involves reagents such as gadolinium chloride and DTPA derivatives. The reaction is typically carried out in an aqueous medium under controlled pH conditions .
Major Products: The major product of the synthesis is gadobenate dimeglumine itself. The reaction is designed to maximize the yield of this stable complex, with minimal formation of side products .
科学研究应用
Clinical Applications
Gadobenic acid is indicated for use in MRI to visualize lesions with abnormal blood-brain barriers or vascularity in both adult and pediatric patients. Its primary applications include:
- Central Nervous System Imaging : It is used to detect and characterize brain lesions, spinal cord abnormalities, and associated tissues. The agent enhances the contrast between normal and pathological tissues by altering the relaxation times of water protons in its vicinity, leading to improved signal intensity in T1-weighted sequences .
- Magnetic Resonance Angiography : Gadobenic acid is employed to evaluate patients with known or suspected renal or aorto-ilio-femoral occlusive vascular diseases. This application allows for detailed visualization of blood vessels and helps assess vascular integrity .
Advanced Imaging Techniques
Recent advancements in MRI technology have expanded the applications of gadobenic acid beyond traditional imaging:
- Dynamic Imaging : Gadobenic acid is utilized in dynamic MRI studies to assess liver function and detect focal liver lesions. The compound is taken up by hepatocytes during the hepatobiliary phase, providing critical information about liver structure and function .
- Artificial Intelligence Integration : The incorporation of artificial intelligence in analyzing gadobenic acid-enhanced MRI findings has shown promise in predicting treatment responses and patient prognosis .
- Radiomics and Radiogenomics : Emerging tools based on radiomic analysis of gadobenic acid-enhanced images are being developed to extract quantitative features that can predict disease outcomes and treatment responses .
Safety and Toxicity Studies
While gadobenic acid is widely used, safety concerns regarding gadolinium-based contrast agents have led to extensive research on their potential toxicity:
- Tissue Deposition : Studies indicate that repeated administrations of gadolinium compounds can lead to tissue deposition, particularly in the brain, which raises concerns about long-term effects. Research has shown that linear GBCAs like gadodiamide result in higher tissue retention compared to macrocyclic agents like gadobenate dimeglumine .
- Adverse Reactions : A systematic review highlighted that adverse events associated with gadobenic acid include immediate hypersensitivity reactions and nephrogenic systemic fibrosis (NSF). The risk profile appears comparable to other GBCAs, necessitating careful patient screening prior to administration .
Case Studies
Several case studies illustrate the practical applications of gadobenic acid in clinical settings:
- Liver Imaging : In a study involving patients with suspected hepatobiliary disease, gadobenic acid was instrumental in accurately characterizing focal liver lesions through dynamic imaging techniques. The enhancement patterns observed during different phases provided valuable diagnostic information .
- Nephrology Applications : In patients with renal impairment, gadobenic acid's safety profile was evaluated against other GBCAs. It was found to have a lower incidence of nephrotoxicity while still providing effective imaging capabilities for renal vasculature .
Comparative Data Table
The following table summarizes key characteristics and findings related to gadobenic acid compared to other GBCAs:
| Property | Gadobenate Dimeglumine | Gadodiamide | Gadopentetate Dimeglumine |
|---|---|---|---|
| Chemical Structure | Macrocyclic | Linear | Linear |
| Common Uses | CNS & vascular imaging | General MRI | General MRI |
| Risk of Tissue Deposition | Lower | Higher | Moderate |
| Common Adverse Effects | Hypersensitivity | Nephrogenic systemic fibrosis | Hypersensitivity |
| Imaging Phase Sensitivity | High | Moderate | Moderate |
作用机制
Gadobenate dimeglumine exerts its effects by enhancing the contrast of MRI images. The gadolinium ion in the complex interacts with water protons, shortening their relaxation times and increasing the signal intensity on T1-weighted images . The aromatic group on the molecule enhances its uptake by hepatocytes, allowing for dynamic and delayed imaging .
相似化合物的比较
Comparison with Similar Gadolinium-Based Contrast Agents
Structural and Stability Differences
GBCAs are categorized into linear and macrocyclic agents based on ligand structure. Gadobenic acid belongs to the linear class, which is less stable and more prone to transmetallation (gadolinium ion release) compared to macrocyclic agents.
Key Findings :
Key Findings :
- Gadobenic acid and gadoxetic acid are the only linear GBCAs approved for liver imaging in Europe due to their hepatobiliary excretion .
- Macrocyclic agents (e.g., gadoteric acid) are preferred for non-hepatic imaging due to superior safety profiles .
Nephrogenic Systemic Fibrosis (NSF)
- High-risk linear agents (gadodiamide, gadopentetic acid) are contraindicated in CKD stages 4–5 .
- Gadobenic acid is classified as intermediate-risk but is considered safe for hepatobiliary imaging in CKD patients under ACR guidelines if essential .
Hypersensitivity Reactions
- Gadobenic acid was implicated in 42.8% of hypersensitivity cases with positive skin tests, significantly higher than other GBCAs (4.7%) .
Gadolinium Retention
- Linear agents, including gadobenic acid, show persistent gadolinium deposition in the brain (dentate nucleus, globus pallidus) after repeated doses, unlike macrocyclics, which exhibit transient retention .
Analytical Interference
Gadobenic acid and other linear GBCAs interfere with serum iron assays via transmetallation:
| Agent | Interference Threshold | Iron Recovery at 5 mM |
|---|---|---|
| Gadobenic acid | 1.25 mM | ~80% |
| Gadodiamide | 2 mM | 41% |
| Gadopentetic acid | 3 mM | Not reported |
| Macrocyclic agents | No interference | 100% |
Mechanism : At acidic pH (4.0), linear GBCAs release gadolinium ions, which compete with Fe³⁺ for binding to transferrin, leading to artificially low iron readings .
Regulatory Status
常见问题
Q. How to integrate Gadobenic acid with emerging imaging modalities (e.g., PET-MRI) for multimodal studies?
- Answer: Develop dual-labeled probes (e.g., Gadobenic acid conjugated with ⁶⁸Ga-DOTA). Validate co-localization efficiency using autoradiography and MRI co-registration. Address challenges like signal interference via time-gated acquisition protocols .
Data Presentation and Reporting Standards
Q. What are the minimum data requirements for publishing Gadobenic acid studies in compliance with journal guidelines?
Q. How to structure a manuscript’s methods section to enable replication of Gadobenic acid experiments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
